molecular formula C13H19Cl2N3O4S B2844227 N-[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]-2-(methylamino)acetamide hydrochloride CAS No. 1173052-99-7

N-[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]-2-(methylamino)acetamide hydrochloride

Cat. No.: B2844227
CAS No.: 1173052-99-7
M. Wt: 384.27
InChI Key: ILXAIOIDNVXRPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]-2-(methylamino)acetamide hydrochloride involves several steps. The starting materials typically include 4-chloro-3-nitrobenzenesulfonyl chloride and morpholine. The reaction proceeds through nucleophilic substitution, reduction, and acylation steps to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

N-[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]-2-(methylamino)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

    Acylation: The compound can undergo acylation reactions to form amides or esters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction .

Scientific Research Applications

N-[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]-2-(methylamino)acetamide hydrochloride is widely used in scientific research, particularly in the field of proteomics. It is employed to study protein interactions, modifications, and functions. In chemistry, it serves as a reagent for various synthetic transformations. In biology and medicine, it is used to investigate cellular processes and pathways. Additionally, it has applications in the pharmaceutical industry for drug discovery and development .

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound binds to proteins or enzymes, altering their activity and function. This interaction can modulate various cellular pathways, leading to changes in cellular behavior and responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]-2-(methylamino)acetamide hydrochloride can be compared with other similar compounds, such as:

  • N-[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]-2-(ethylamino)acetamide hydrochloride
  • N-[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]-2-(propylamino)acetamide hydrochloride

These compounds share a similar core structure but differ in the substituents attached to the acetamide group. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)-2-(methylamino)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O4S.ClH/c1-15-9-13(18)16-10-2-3-11(14)12(8-10)22(19,20)17-4-6-21-7-5-17;/h2-3,8,15H,4-7,9H2,1H3,(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXAIOIDNVXRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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